(5-Fluoro-1H-indazol-3-yl)methanol
Description
Contextualization of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research
The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. dntb.gov.uaresearchgate.netresearchgate.netnih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. dntb.gov.uaresearchgate.netnih.govbenthamdirect.com The unique chemical properties and tautomeric forms of indazole make it a versatile framework for the design of novel drugs. researchgate.net
Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netresearchgate.netnih.govbenthamdirect.com This wide range of therapeutic potential has fueled significant and sustained interest in the synthesis and evaluation of new indazole-based compounds. dntb.gov.uaresearchgate.netresearchgate.netnih.govbenthamdirect.com The ability of the indazole ring to participate in various biological interactions makes it a cornerstone in the development of new therapeutic agents. dntb.gov.uaresearchgate.net
The Strategic Significance of Fluorine Substitution within Heterocyclic Systems, with Emphasis on Fluoroindazoles
The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug discovery. numberanalytics.comrsc.orgfrontiersin.org The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the physicochemical and biological characteristics of a molecule. numberanalytics.comnih.gov Fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. numberanalytics.comrsc.orgmdpi.com
In the context of indazoles, the strategic placement of a fluorine atom can lead to significant improvements in pharmacological activity. For instance, the presence of a fluorine atom can alter the electronic properties of the indazole ring, influencing its interactions with target proteins. nih.gov Research has shown that fluorinated indazoles can exhibit enhanced potency and selectivity as inhibitors of various enzymes. nih.gov Specifically, the 7-fluoro group on an indazole scaffold has been shown to form a hydrogen bond with the protein backbone of factor Xa, an important target in anticoagulant therapy, leading to a significant increase in inhibitory potency compared to the non-fluorinated analogue. nih.gov This highlights the critical role that fluorine substitution can play in optimizing the therapeutic potential of indazole-based compounds.
Overview of Current Research Landscape and Academic Interest in (5-Fluoro-1H-indazol-3-yl)methanol
This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, featuring both a fluorinated indazole core and a reactive methanol (B129727) group, makes it a versatile building block for organic synthesis. The fluorinated indazole moiety provides a foundation with desirable pharmacological properties, while the methanol group offers a convenient handle for further chemical modifications and the construction of diverse molecular architectures.
While direct therapeutic applications of this compound itself are not extensively reported, its importance lies in its role as a precursor to a wide range of derivatives. For example, it can be used in the synthesis of various indazole-based compounds that are investigated for their potential as kinase inhibitors, anti-cancer agents, and other therapeutic targets. The academic and industrial interest in this compound is therefore driven by its utility in drug discovery programs aimed at developing novel indazole-based pharmaceuticals.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C8H7FN2O |
| CAS Number | 518990-02-8 chemicalbook.comchemicalbook.combldpharm.comchemicalbook.com |
| Molecular Weight | 166.15 g/mol |
| Synonyms | This compound, 1H-Indazole-3-methanol, 5-fluoro- chemicalbook.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPPRWQIBANBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625980 | |
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-02-8 | |
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Fluoro 1h Indazol 3 Yl Methanol and Its Analogues
Retrosynthetic Analysis and Established Synthetic Pathways for the 5-Fluoroindazole Core
A logical retrosynthetic analysis of (5-Fluoro-1H-indazol-3-yl)methanol disconnects the molecule at the C3-methanol bond, leading to a 5-fluoroindazole core and a hydroxymethyl synthon. Further disconnection of the indazole ring itself reveals potential starting materials such as appropriately substituted fluorinated anilines or related precursors.
Cyclization Reactions for Fluoroindazole Ring Formation
The formation of the indazole ring system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core.
One of the most common and established methods involves the diazotization of a substituted aniline (B41778) followed by an intramolecular cyclization. For the synthesis of 5-fluoroindazoles, this would typically start from a 2-amino-4-fluorotoluene or a related derivative. The amino group is converted to a diazonium salt, which then undergoes cyclization to form the indazole ring.
Another powerful approach is the reaction of hydrazones with suitable electrophiles. For instance, the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone can lead to a hydrazone, which upon cyclization, often under acidic or basic conditions, yields the indazole core. The strategic placement of a fluorine atom on the phenylhydrazine precursor directs the synthesis towards the desired 5-fluoroindazole.
A notable method for the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the cyclization of 2-aminophenylacetamides with tert-butyl nitrite. semanticscholar.org This methodology could be adapted for the synthesis of the 5-fluoro analogue by starting with the corresponding 4-fluoro-2-aminophenylacetamide.
Furthermore, aryne cycloaddition reactions have been explored for the synthesis of functionalized indazoles. nih.gov This approach involves the generation of a fluorinated aryne intermediate, which then undergoes a cycloaddition with a suitable diazomethane (B1218177) equivalent to furnish the 5-fluoroindazole ring system.
Regioselective Approaches to Fluorination on the Indazole Scaffold
While the synthesis of the 5-fluoroindazole core often begins with a fluorinated starting material, methods for the direct and regioselective fluorination of a pre-formed indazole scaffold are also of significant interest. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for this purpose. thieme-connect.deacs.org
The regioselectivity of the fluorination is dictated by the electronic properties of the indazole ring. The electron-donating character of the pyrazole (B372694) nitrogen atoms can direct the electrophilic attack to specific positions on the benzene (B151609) ring. For an unsubstituted indazole, the C5 and C7 positions are generally the most activated towards electrophilic substitution. In the case of a pre-existing substituent on the indazole ring, its electronic nature will further influence the site of fluorination.
For instance, the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor occurs regioselectively at the enamine-activated position. nih.gov This principle can be extended to indazole derivatives, where the strategic placement of activating groups can direct the fluorination to the desired C5 position.
Introduction and Functionalization of the C-3 Methanol (B129727) Moiety
Once the 5-fluoroindazole core is established, the next critical step is the introduction and functionalization of the methanol group at the C-3 position.
Methodologies for Direct Introduction of the Hydroxymethyl Group
The direct introduction of a hydroxymethyl group at the C-3 position of an indazole can be challenging due to the relative inertness of this position towards direct functionalization. However, certain strategies can be employed.
One approach involves the reaction of N-unsubstituted indazoles with formaldehyde (B43269) in an acidic medium. nih.gov This reaction typically leads to the formation of N1-hydroxymethyl derivatives, but under specific conditions, C3-functionalization might be achieved, although it is less common.
A more versatile method involves the formylation of the indazole ring at the C-3 position, followed by reduction. The C3-formylation of 2H-indazoles has been achieved using Selectfluor in DMSO, where DMSO acts as the formylating agent. thieme-connect.de While this method is reported for 2H-indazoles, modifications could potentially be developed for 1H-indazoles.
Nitrosation of indoles offers an alternative route to 1H-indazole-3-carboxaldehydes, which are valuable precursors to the corresponding alcohols. nih.gov This transformation proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole (B1671886), ring-opening, and subsequent ring-closure to form the indazole-3-carboxaldehyde. This aldehyde can then be reduced to the desired methanol derivative.
Reductive Strategies for Conversion to the Methanol Functionality
A more common and reliable approach for introducing the C-3 methanol moiety is through the reduction of a C-3 carboxylic acid or its ester derivative. The synthesis of 1H-indazole-3-carboxylic acid is well-established and can be achieved through various routes, including the hydrolysis of isatin (B1672199) followed by diazotization and cyclization. google.com
Once the 5-fluoro-1H-indazole-3-carboxylic acid or its ester is obtained, it can be reduced to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. libretexts.org However, milder and more selective reducing agents are often preferred to avoid potential side reactions.
Sodium borohydride (B1222165) (NaBH4) in combination with a suitable activating agent can be used for the reduction of esters. organic-chemistry.org Another effective reagent is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures, and further reduction to the alcohol can be achieved by adjusting the reaction conditions. libretexts.org
The following table summarizes some of the key synthetic transformations discussed:
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 2-Amino-4-fluorotoluene | 1. NaNO2, HCl2. Heat | 5-Fluoro-1H-indazole | Diazotization, Cyclization | General Knowledge |
| 4-Fluorophenylhydrazine | Aldehyde/Ketone | 5-Fluoro-1H-indazole derivative | Hydrazone formation, Cyclization | General Knowledge |
| 4-Fluoro-2-aminophenylacetamide | tert-Butyl nitrite | 5-Fluoro-1H-indazole-3-carboxamide | Cyclization | semanticscholar.org |
| Indazole | Selectfluor® | Fluoroindazole | Electrophilic Fluorination | thieme-connect.deacs.org |
| 2H-Indazole | Selectfluor®, DMSO | 2H-Indazole-3-carboxaldehyde | Formylation | thieme-connect.de |
| Indole | NaNO2, HCl | 1H-Indazole-3-carboxaldehyde | Nitrosation, Rearrangement | nih.gov |
| 5-Fluoro-1H-indazole-3-carboxylic acid | LiAlH4 | This compound | Reduction | libretexts.org |
| Methyl 5-fluoro-1H-indazole-3-carboxylate | DIBAL-H | This compound | Reduction | libretexts.org |
Stereoselective Synthesis of Chiral Derivatives (If Applicable to Future Research Directions)
While the synthesis of this compound itself does not involve the creation of a chiral center, the development of stereoselective methods for the synthesis of its chiral analogues is a significant area for future research. The introduction of a chiral center at the C-3 position or on the methanol substituent can lead to novel compounds with potentially enhanced biological activity.
Recent advances in asymmetric catalysis offer promising avenues for the stereoselective synthesis of chiral indazole derivatives. For example, copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been reported to produce C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.govchemrxiv.orgmit.eduacs.org This methodology could potentially be adapted for the enantioselective introduction of other functional groups at the C-3 position.
Furthermore, the development of chiral reducing agents could enable the stereoselective reduction of a C-3 ketone precursor to a chiral secondary alcohol. Such strategies would be invaluable for the synthesis of a diverse library of chiral this compound analogues for biological screening.
The exploration of these stereoselective synthetic routes will undoubtedly expand the chemical space around the this compound scaffold and could lead to the discovery of new therapeutic agents.
Green Chemistry Principles Applied to this compound Synthesis
The growing emphasis on sustainability in the pharmaceutical and chemical industries has propelled the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients and their intermediates. The manufacturing of complex heterocyclic compounds like this compound traditionally involves multi-step processes that may utilize hazardous reagents, volatile organic solvents, and energy-intensive conditions. The application of green chemistry aims to mitigate these environmental and safety concerns by redesigning synthetic routes to be more efficient, safer, and environmentally benign. researchgate.netnih.gov This involves a holistic approach considering factors such as atom economy, the nature of solvents and catalysts, energy consumption, and waste generation. researchgate.net
Recent advancements in the synthesis of the indazole scaffold have seen a significant shift towards greener methodologies. benthamdirect.com These approaches are directly applicable to the production of this compound and focus on several key areas: the use of sustainable solvents, development of efficient catalytic systems, and the implementation of advanced processing technologies like flow chemistry.
Catalysis and Solvent Systems:
A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones, as catalysts can enhance reaction rates and selectivity in small amounts and can often be recycled and reused. nih.gov For indazole synthesis, researchers have explored various eco-friendly catalytic systems. One approach involves using heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), which facilitate the one-pot synthesis of indazoles under ligand-free and base-free conditions. nih.gov Such catalysts are easily separable from the reaction mixture, minimizing waste and allowing for recycling. nih.gov
The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical processes. researchgate.net Green alternatives to conventional volatile organic compounds are increasingly being adopted. Research has demonstrated the successful synthesis of 1H-indazoles using greener solvents like dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG-400), which are less volatile and often recyclable. nih.govresearchgate.net In some cases, natural catalysts, such as lemon peel powder, have been used in conjunction with ultrasound irradiation to afford good yields of indazoles, showcasing the potential of biomass-derived materials in synthesis. researchgate.netresearchgate.net Other methods have employed simple and milder catalysts like ammonium (B1175870) chloride in ethanol, utilizing grinding protocols that reduce energy consumption and solvent use. samipubco.com
The table below summarizes various green catalytic systems that have been applied to the synthesis of the general indazole scaffold, with principles that are transferable to the synthesis of this compound.
| Catalyst System | Solvent | Green Principle(s) Addressed | Findings |
| CuO@C Nanoparticles | PEG-400 | Use of heterogeneous catalyst, safer solvent, one-pot synthesis. nih.gov | Efficient for synthesizing 2H-indazoles from 2-bromobenzaldehydes; catalyst is recyclable. nih.gov |
| Lemon Peel Powder | DMSO | Use of renewable feedstock (catalyst), safer solvent, energy efficiency (ultrasound). researchgate.netresearchgate.net | Provides good yields of 1H-indazoles under ultrasonic irradiation. researchgate.net |
| Ammonium Chloride (NH₄Cl) | Ethanol | Use of safer solvent, energy efficiency (grinding). samipubco.com | An eco-friendly grinding protocol using a mild acid catalyst gives good yields in less time. samipubco.com |
| N-Fluorobenzenesulfonimide (NFSI) | Water | Use of safer solvent (water), metal-free conditions. acs.org | Provides direct access to fluorinated indazole derivatives under ambient air. acs.org |
Process Intensification with Flow Chemistry:
Flow chemistry, or continuous flow processing, represents a significant technological advancement for implementing green chemistry principles. acs.orgnih.gov Instead of large-scale batch reactors, reactions are performed in a continuously flowing stream through a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and better reproducibility. acs.orgresearchgate.net For syntheses involving hazardous intermediates or highly exothermic reactions, flow chemistry minimizes the volume of reactive material present at any given time, drastically reducing safety risks. nih.gov
A general and versatile route for synthesizing a range of indazoles, including 3-hydroxy analogues which are direct precursors to compounds like this compound, has been developed using flow reactors. acs.org This approach enables the rapid and scalable synthesis of multigram quantities on demand, aligning with the green chemistry principles of energy efficiency and waste reduction by minimizing unnecessary derivatization and purification steps. nih.govacs.orgresearchgate.net
Hypothetical Green Synthesis Route:
A hypothetical green synthesis for this compound could involve a one-pot or flow-based procedure. The process might start from a readily available fluorinated precursor, such as a 2-halo-fluorobenzaldehyde derivative. The reaction with hydrazine (B178648) in a green solvent like water or PEG-400, potentially using a recyclable heterogeneous catalyst, would form the indazole ring. The subsequent reduction of the aldehyde group at the C3-position to a methanol group could be achieved using a greener reducing agent, avoiding traditional metal hydrides that generate stoichiometric waste. This entire sequence could be telescoped in a continuous flow system to avoid the isolation of intermediates, thereby maximizing efficiency and minimizing waste. nih.gov
By integrating these green chemistry principles—safer solvents, recyclable catalysts, one-pot procedures, and flow technology—the synthesis of this compound can be made significantly more sustainable and economically viable.
Chemical Transformations and Reactivity of 5 Fluoro 1h Indazol 3 Yl Methanol
Reactions Involving the Hydroxymethyl Group at C-3
The primary alcohol functionality of the hydroxymethyl group is a key site for synthetic modification, enabling access to a variety of derivatives through oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Carbonyl Derivatives (e.g., Aldehydes, Carboxylic Acids)
The primary alcohol of (5-Fluoro-1H-indazol-3-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-fluoro-1H-indazole-3-carbaldehyde, or the carboxylic acid, 5-fluoro-1H-indazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly employed for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The synthesis of 5-fluoro-1H-indazole-3-carbaldehyde has been reported, highlighting its role as a valuable intermediate for further functionalization. nih.govrsc.org
For the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid, stronger oxidizing agents are necessary. chemsynthesis.com Common methods include the use of potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation. These carboxylic acid derivatives are crucial intermediates, for instance, in the synthesis of novel amide compounds through coupling reactions.
| Starting Material | Reagent/Conditions | Product | Product Class |
|---|---|---|---|
| This compound | Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) | 5-Fluoro-1H-indazole-3-carbaldehyde | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent | 5-Fluoro-1H-indazole-3-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid (e.g., H₂SO₄ in Fischer esterification) or a base (e.g., pyridine when using acyl chlorides). Esterification is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity and solubility.
Etherification provides another route to functionalize the hydroxymethyl group. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This reaction yields an ether derivative, linking an alkyl or aryl group to the methanol (B129727) oxygen.
| Reaction Type | Reactant | Typical Conditions | Product Structure |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine, CH₂Cl₂ | (5-Fluoro-1H-indazol-3-yl)methyl acetate |
| Esterification | Benzoic Acid | H₂SO₄ (cat.), Toluene, heat | (5-Fluoro-1H-indazol-3-yl)methyl benzoate |
| Etherification | Methyl Iodide | 1. NaH, THF; 2. CH₃I | 3-(Methoxymethyl)-5-fluoro-1H-indazole |
| Etherification | Benzyl Bromide | 1. NaH, THF; 2. BnBr | 3-(Benzyloxymethyl)-5-fluoro-1H-indazole |
Nucleophilic Substitution Reactions at the Methanol Carbon
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by reaction with reagents like thionyl chloride (SOCl₂) to form a chloride, or with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester (tosylate or mesylate).
Once the leaving group is in place, a wide variety of nucleophiles can be introduced at the methanol carbon. This Sₙ2 reaction allows for the formation of carbon-heteroatom or carbon-carbon bonds, significantly expanding the molecular diversity accessible from this compound.
| Intermediate | Nucleophile | Resulting Product | New Functional Group |
|---|---|---|---|
| (5-Fluoro-1H-indazol-3-yl)methyl chloride | Sodium Azide (NaN₃) | 3-(Azidomethyl)-5-fluoro-1H-indazole | Azide |
| (5-Fluoro-1H-indazol-3-yl)methyl tosylate | Sodium Cyanide (NaCN) | 2-(5-Fluoro-1H-indazol-3-yl)acetonitrile | Nitrile |
| (5-Fluoro-1H-indazol-3-yl)methyl chloride | Ammonia (NH₃) | (5-Fluoro-1H-indazol-3-yl)methanamine | Amine |
| (5-Fluoro-1H-indazol-3-yl)methyl tosylate | Sodium Thiophenoxide (PhSNa) | 5-Fluoro-3-((phenylthio)methyl)-1H-indazole | Thioether |
Transformations of the Indazole Nitrogen Atoms (N-1 and N-2)
The indazole ring contains two nitrogen atoms, N-1 and N-2, which can participate in various chemical reactions, most notably alkylation and acylation. The reactivity is influenced by the tautomeric nature of the indazole system.
N-Alkylation and N-Acylation Reactions
The N-H proton of the indazole ring is acidic and can be removed by a base to generate an indazolide anion. This anion is a powerful nucleophile that reacts with electrophiles such as alkyl halides or acyl chlorides. A key challenge in these reactions is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers.
The ratio of N-1 to N-2 substitution is influenced by several factors, including:
Steric Hindrance: Bulky substituents at the C-7 position can favor N-2 alkylation, while bulky alkylating agents may favor the less hindered N-1 position.
Electronic Effects: The electronic nature of substituents on the indazole ring affects the nucleophilicity of the nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric product ratio. For example, using sodium hydride in THF often favors N-1 alkylation.
Acylation reactions with acyl chlorides or anhydrides also proceed at the nitrogen atoms, and similar considerations of regioselectivity apply.
| Reagent | Conditions | Potential Major Product (N-1) | Potential Minor Product (N-2) |
|---|---|---|---|
| Methyl Iodide | NaH, THF | (5-Fluoro-1-methyl-1H-indazol-3-yl)methanol | (5-Fluoro-2-methyl-2H-indazol-3-yl)methanol |
| Benzyl Bromide | K₂CO₃, DMF | (1-Benzyl-5-fluoro-1H-indazol-3-yl)methanol | (2-Benzyl-5-fluoro-2H-indazol-3-yl)methanol |
| Acetyl Chloride | Pyridine, CH₂Cl₂ | (1-Acetyl-5-fluoro-1H-indazol-3-yl)methanol | (2-Acetyl-5-fluoro-2H-indazol-3-yl)methanol |
Tautomeric Interconversions and Their Chemical Implications
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. For most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. This equilibrium is a critical factor influencing the outcome of reactions involving the ring nitrogens.
The position of the tautomeric equilibrium can be affected by:
Substituents: Electron-withdrawing groups, such as the fluorine atom at C-5 in the title compound, can influence the acidity of the N-H proton and the relative stability of the tautomers.
Solvent: The polarity of the solvent can influence the tautomeric preference.
Physical State: The predominant tautomer in the solid state may differ from that in solution.
The primary chemical implication of this tautomerism is seen in N-substitution reactions. Although the 1H-tautomer is generally more stable and thus more abundant, the N-2 position of the less stable 2H-tautomer can sometimes be more nucleophilic or less sterically hindered, leading to the formation of N-2 substituted products. Therefore, the regiochemical outcome of N-alkylation or N-acylation depends on the interplay between the position of the tautomeric equilibrium and the relative rates of reaction at each nitrogen atom (Curtin-Hammett principle). Understanding and controlling this tautomerism is essential for the regioselective synthesis of specific indazole isomers.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
Detailed research specifically documenting electrophilic or nucleophilic aromatic substitution reactions directly on the fluorinated benzene ring of this compound is not extensively available in publicly accessible literature. The indazole ring system itself is known to undergo such reactions, with the position of substitution being influenced by the electronic nature of existing substituents and the reaction conditions.
Conversely, the electron-withdrawing nature of the fluorine atom and the pyrazole (B372694) portion of the indazole ring could render the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a potent nucleophile could potentially displace a suitable leaving group, though in the case of this compound, the fluorine atom itself would be a poor leaving group under typical SNAr conditions. For SNAr to occur, further activation of the ring, for instance by a strongly electron-withdrawing group at a position ortho or para to a potential leaving group, would likely be necessary.
Coupling Reactions for Scaffold Diversification
While specific examples involving this compound are sparse, the broader class of halo-indazoles is known to participate in various palladium-catalyzed cross-coupling reactions, which are instrumental for C-C, C-N, and C-O bond formation. These reactions are crucial for the diversification of the indazole scaffold.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are powerful tools for forming new carbon-carbon bonds. In the context of a 5-halo-indazole derivative, these reactions would typically involve the coupling of the indazole at the 5-position with a suitable partner. For instance, a 5-bromo or 5-iodo-1H-indazol-3-yl)methanol could readily participate in these transformations. Given the presence of a fluorine atom in the target molecule, which is generally unreactive in these coupling reactions, derivatization of this compound to introduce a more reactive halide at a different position would be a prerequisite for its participation in such C-C bond-forming reactions.
Reactions for C-N and C-O Bond Formation
The Buchwald-Hartwig amination and its etherification counterpart are palladium-catalyzed reactions that enable the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. Similar to the C-C coupling reactions, these transformations typically require an aryl halide (bromide or iodide) or triflate as a coupling partner. Therefore, direct C-N or C-O bond formation on the fluorinated benzene ring of this compound via these methods is not directly applicable without prior functionalization to introduce a suitable leaving group.
While the primary focus of this article is on the reactivity of the fluorinated benzene ring, it is noteworthy that the hydroxymethyl group at the 3-position offers a handle for various other transformations. For instance, a patent describes the oxidation of this compound to the corresponding aldehyde, 5-fluoro-1H-indazole-3-carbaldehyde, using manganese dioxide nih.gov. This transformation highlights the utility of the methanol moiety as a precursor to other functional groups.
Medicinal Chemistry Research and Biological Activity Profiling of the 5 Fluoro 1h Indazol 3 Yl Methanol Scaffold
The Role of Fluoroindazole Scaffolds in Modern Drug Discovery and Development
Fluoroindazole scaffolds are increasingly utilized in the design of novel therapeutic agents due to the unique properties conferred by the fluorine atom. nih.gov The introduction of fluorine can significantly modulate the biological and physicochemical properties of the parent molecule, making it a valuable strategy for lead optimization and the development of drug candidates with improved profiles.
The strategic placement of a fluorine atom on a drug molecule can have a profound impact on its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size allow it to alter electron distribution, pKa, and dipole moment without causing significant steric hindrance.
One of the key advantages of fluorination is the enhancement of metabolic stability . The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450. By replacing a hydrogen atom at a metabolically labile site with fluorine, the metabolic breakdown of the drug can be slowed, leading to a longer half-life and improved bioavailability.
Fluorine can also improve bioavailability by modifying the lipophilicity and pKa of a compound. While the effect on lipophilicity can vary depending on the molecular context, the introduction of fluorine often increases it, which can enhance membrane permeability. Furthermore, fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines. This reduction in basicity can lead to a higher proportion of the un-ionized form of the drug at physiological pH, facilitating its passage across biological membranes.
Enhanced binding affinity to the target protein is another significant benefit of incorporating fluorine. Fluorine can participate in favorable interactions with the protein's active site, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule, pre-organizing it for a more favorable binding pose.
| Property | Influence of Fluorine Substitution |
| Bioavailability | Can be increased due to enhanced membrane permeation and modulation of pKa. |
| Metabolic Stability | Generally increased by blocking metabolically susceptible sites with a strong C-F bond. |
| Binding Affinity | Often enhanced through direct interactions with the target protein or by influencing molecular conformation. |
Investigation of Specific Biological Activities of (5-Fluoro-1H-indazol-3-yl)methanol Derivatives
The this compound scaffold serves as a foundation for a variety of derivatives with diverse biological activities. Researchers have explored its potential in several therapeutic areas.
Derivatives of the 5-fluoro-1H-indazole scaffold have shown promise as potent anti-inflammatory agents. One notable example is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, which has been identified as a highly selective and potent inhibitor of RIP2 kinase. nih.gov This compound demonstrated dose-dependent inhibition of MDP-stimulated tumor necrosis factor-alpha (TNFα) production with an IC50 of 8 nM. nih.gov Furthermore, in a human biopsy assay, it significantly inhibited both TNFα and IL-6 production in samples from patients with Crohn's disease and ulcerative colitis, highlighting its potential for treating chronic inflammatory conditions. nih.gov Other indazole derivatives have also been synthesized and shown to possess significant anti-inflammatory properties in various experimental models.
The indazole scaffold is a common feature in many anticancer drugs, and fluorinated derivatives have been investigated for their enhanced antitumor activity. nih.gov For instance, the fluorinated analog of a 2-(4-aminophenyl)benzothiazole, known as 5F-203, demonstrated potent inhibition of MCF-7 breast cancer cell growth and addressed metabolism-related issues seen with the non-fluorinated parent compound.
A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against Bcr-Abl, a kinase implicated in chronic myeloid leukemia. One compound from this series exhibited an IC50 value of 5.15 µM against the K562 leukemia cell line and showed good selectivity over normal cells. These findings underscore the potential of the this compound scaffold in the development of novel anticancer agents.
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) |
| 5F-203 | MCF-7 (Breast Cancer) | Potent inhibition |
| 1H-indazol-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM |
The antiviral potential of fluoroindazole derivatives has also been an area of active research. nih.gov For example, two 5-fluoroindazole derivatives were synthesized and tested for their anti-HIV activity. nih.gov In another study, a novel class of indazole-containing compounds demonstrated significant potency against both influenza A and B viruses, with the most active compounds having EC50 values in the low micromolar to nanomolar range. One promising compound from this series was shown to decrease the viral titer in the lungs of mice. While not all tested compounds were based on the this compound core, these results indicate the broad applicability of the indazole scaffold in developing antiviral therapies.
Indazole derivatives have been recognized for their antimicrobial properties. Studies have shown that various substituted indazoles exhibit activity against a range of bacterial and fungal strains. For example, a series of N-methyl-3-aryl indazoles were found to be effective against bacteria such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans.
While specific studies focusing on the antifungal and antibacterial properties of this compound derivatives are not extensively reported, the known antimicrobial activity of the broader indazole class suggests that this scaffold could serve as a valuable starting point for the development of new antibacterial and antifungal agents. The introduction of a fluorine atom, a common strategy to enhance biological activity, further supports the potential of these derivatives in antimicrobial drug discovery.
Research into Other Therapeutic Areas (e.g., Factor Xa Inhibition, Antiplatelet Activity)
While the primary research focus for many indazole derivatives has been on oncology and inflammatory diseases, the structural motif is being explored for other therapeutic applications, including anticoagulation.
Factor Xa Inhibition: Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant drugs. While direct research on this compound as a Factor Xa inhibitor is not prominent in published literature, the broader class of nitrogen-containing heterocyclic compounds, including those structurally related to indazoles like pyrazoles, has been investigated. For instance, the design of apixaban, a potent FXa inhibitor, features a pyrazole (B372694) core. The exploration of novel FXa inhibitors has included the synthesis and evaluation of various heterocyclic scaffolds as P2 and P4 binding elements to interact with the active site of the enzyme. nih.gov This suggests that indazole-based structures could be considered in the rational design of new anticoagulants, although specific data for the this compound core remains limited in this context.
Antiplatelet Activity: Similarly, the direct evaluation of this compound for antiplatelet activity is not extensively documented. Research in this area often focuses on natural product extracts or other established pharmacophores. For example, methanol (B129727) extracts of various natural sources have been shown to possess antiplatelet properties, but these activities are attributed to a mixture of compounds rather than a specific indazole derivative. researchgate.netnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are crucial for optimizing lead compounds. For the indazole scaffold, these studies have revealed how modifications to the ring system and its substituents can dramatically alter potency, selectivity, and pharmacokinetic properties.
Modifications at various positions of the indazole ring have profound effects on biological activity. The nature and position of substituents dictate the interaction with target proteins, leading to enhanced or diminished efficacy.
Substituents at the C3-Position: The hydroxymethyl group at the C3 position is a key feature. In broader studies of indazole derivatives, this position is often modified. For example, replacing the hydroxyl group with an amide or amine can significantly impact activity. In studies on fibroblast growth factor receptor (FGFR) inhibitors, an H-donor -OH group was found to be important for activity. nih.gov In other cases, linking hydrophobic groups based on substituted phenyl rings to the C3 position has been explored to enhance anti-cancer activity. mdpi.com
Substituents at the C5-Position: The fluorine atom at the C5 position is a critical modification. Fluorine's high electronegativity and small size can alter the molecule's pKa, lipophilicity, and metabolic stability, and allow for specific hydrogen bonding interactions with target receptors. nih.gov However, SAR studies on certain kinase inhibitors have shown that a 5-fluoro substitution can sometimes reduce activity compared to larger, polar substituents at the same position, which may form more favorable interactions within the binding pocket. rsc.org
Substituents at Other Positions: In various indazole-based kinase inhibitors, adding a methyl group to the indazole phenyl ring has led to a remarkable increase in activity. nih.gov Conversely, introducing a chlorine atom to a linked styryl group at the C3 position resulted in a reduction in potency compared to the non-chlorinated analog. mdpi.com
The table below summarizes the impact of various substituent modifications on the biological activity of indazole derivatives based on several research findings.
| Scaffold/Target | Position | Substituent Change | Impact on Activity | Reference |
| Indazole-pyrimidine / VEGFR-2 | Pyrimidine Ring | Alkyl/Halogen vs. Methoxy | Potency Decrease | nih.gov |
| Indazole-pyrimidine / VEGFR-2 | Pyrimidine Ring | Amide/Sulfonamide | Potency Increase | nih.gov |
| Indazole / GSK-3β | Indazole Ring (C5) | Methyl vs. Methoxy | Potency Decrease | nih.gov |
| Phenylfuran-bisamide / P-gp | Indole (B1671886) Ring (C5) | Introduction of 5-F | Favorable for Reversal Activity | rsc.org |
| Indazole / Anti-cancer | Indazole Ring (C3) | Vinyl vs. Ethyl Linker | Potency Decrease | mdpi.com |
| Indazole / Anti-cancer | Styryl at C3 | Addition of Chlorine | Potency Decrease | mdpi.com |
The specific placement of atoms and substituents within the indazole scaffold is a determining factor for its biological function.
Isomerism of the Indazole Nitrogens: The indazole ring exists in two main tautomeric forms, 1H-indazole and 2H-indazole. The position of the nitrogen atom is critical for target engagement. For instance, initial screenings for FGFR-1 inhibitors showed that compounds with the nitrogen at the 2-position (2H-indazole) lacked the required inhibitory activity, highlighting the importance of the 1H-indazole tautomer for this specific target. nih.gov
Positional Isomerism of the Fluorine Substituent: The location of the fluorine atom on the benzene (B151609) ring significantly influences the compound's activity.
In the development of ROCK1 kinase inhibitors, a fluorine at the C6 position (6-fluoroindazole) dramatically enhanced potency (IC50 = 14 nM) and oral bioavailability compared to a fluorine at the C4 position (IC50 = 2500 nM). blumberginstitute.org
For HCV replicon inhibitors based on an N-cyclobutyl indole-3-carbonitrile scaffold, 5-fluoroindoles generally demonstrated better activity than their 4-fluoroindole (B1304775) counterparts. blumberginstitute.org
Conversely, in a series of Pim kinase inhibitors, moving a fluorine atom from other positions to the C4 position of the indazole ring led to a drastic 1000-fold reduction in potency. chemshuttle.com
For FGFR1 inhibitors, a fluorine substitution at the C6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov
Mechanism of Action (MoA) and Target Identification Research
Understanding the mechanism of action and identifying the precise molecular targets are paramount for the development of any therapeutic agent. Research on indazole derivatives has implicated several key cellular proteins and pathways.
The indazole scaffold has been identified as a versatile "privileged structure" capable of interacting with a wide range of biological targets, particularly protein kinases.
Protein Kinase Inhibition: Many indazole derivatives function by competing with ATP for the binding site on protein kinases. Identified targets include:
FGFR1, FGFR2, FGFR3: Fibroblast Growth Factor Receptors. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis. nih.gov
GSK-3β: Glycogen Synthase Kinase 3β. nih.gov
RIP2 Kinase: A key component of the innate immune system that signals downstream of NOD1 and NOD2 receptors. A derivative, GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol -3-yl)quinolin-4-amine), is a highly potent and selective RIP2 inhibitor.
ROCK1: Rho-associated protein kinase 1. blumberginstitute.org
FLT3: Fms-like tyrosine kinase 3, a target in acute myeloid leukemia. acs.org
Other Targets and Pathways:
K-Ras: The indazole derivative Bindarit has been studied for its potential to bind to the K-Ras receptor, potentially blocking downstream signaling pathways involved in cancer cell proliferation. mdpi.com
MAPK Pathway: Some indazole derivatives have been shown to inhibit the phosphorylation of JNK and p38 within the MAPK signaling cascade. nih.gov
Apoptosis Induction: In breast cancer cell lines, certain indazole derivatives have been shown to induce apoptosis through the ROS-mitochondrial pathway, involving the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2. mdpi.com
The binding affinity and kinetics of an inhibitor to its target are critical determinants of its pharmacological effect. Studies on indazole derivatives have provided insights into their binding modes.
Binding Interactions: Molecular docking and simulation studies have elucidated the key interactions between indazole derivatives and their target proteins. Common interactions include:
Hydrogen Bonding: The N-H group of the 1H-indazole ring frequently acts as a hydrogen bond donor, often interacting with backbone carbonyls (e.g., with Ala564 in FGFR1) or amino acid side chains (e.g., with Glu562 in FGFR1) in the hinge region of kinase ATP-binding pockets. nih.gov The pyridinic nitrogen of the indazole can also act as a hydrogen bond acceptor. blumberginstitute.org
Cation-π Interactions: The aromatic indazole ring can form favorable cation-π interactions with charged residues in the binding site.
Hydrophobic Interactions: Substituted groups on the indazole ring often occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity. nih.gov
Binding Affinity and Stability: Computational studies have been used to predict binding energies and assess the stability of ligand-receptor complexes. For example, the indazole derivative Bindarit was calculated to have a binding energy of -7.3 kcal/mol with the K-Ras receptor. mdpi.com Molecular dynamics simulations have shown that upon binding, indazole ligands can induce conformational shifts in the receptor, leading to stable complexes with fewer deviations over time compared to the unbound protein. mdpi.com Theoretical analyses of indazole derivatives binding to VEGFR2 have confirmed that they can bind efficiently within the kinase pocket, with their poses stabilized by a network of hydrogen bonds and π-stacking interactions. blumberginstitute.org
Scaffold Hopping and Lead Optimization Strategies Employing the Fluoroindazole Moiety
The discovery of novel chemotypes is a critical endeavor in drug discovery, aimed at enhancing the probability of a drug candidate successfully navigating clinical trials. nih.gov Scaffold hopping and lead optimization are two key medicinal chemistry strategies employed to achieve this goal. These approaches are particularly relevant to the development of drug candidates based on the fluoroindazole moiety, a privileged scaffold in modern medicinal chemistry.
Scaffold hopping, also referred to as lead hopping, is a strategy focused on discovering structurally novel compounds by modifying the central core structure of a known active compound while maintaining its biological activity. nih.gov This technique is instrumental in generating new chemical entities with potentially improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles. The transition from an indole to an indazole core is a classic example of scaffold hopping. nih.govrsc.org
A significant application of this strategy involves the development of dual inhibitors for the anti-apoptotic proteins Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2). nih.govrsc.orgresearchgate.net Overexpression of these proteins is linked to the progression of various cancers. rsc.orgresearchgate.net While the BCL-2 inhibitor Venetoclax is an approved therapeutic, resistance often emerges due to the upregulation of MCL-1. nih.govrsc.org This has spurred efforts to develop dual inhibitors. Researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the indole core of existing inhibitors with an indazole scaffold. nih.govrsc.org This bioisosteric replacement preserves the crucial spatial relationship of key binding groups while creating a novel chemical scaffold. nih.gov
| Compound | Core Scaffold | MCL-1 Inhibition (FPCA) | BCL-2 Inhibition (FPCA) |
|---|---|---|---|
| Indole Control (Compound 1) | Indole | Reported as functional control | - |
| Benzimidazole Analog (Compound 2) | Benzimidazole | - | - |
| Indazole Analog (Compound 3) | Indazole | Demonstrated activity | Demonstrated activity |
Lead optimization is another crucial process in drug design that follows the identification of a "hit" or lead compound. nih.gov This iterative process involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Strategies such as structural simplification and fragment growth are often employed.
An example of lead optimization involving an indazole derivative is the development of potent Polo-like kinase 4 (PLK4) inhibitors. nih.gov PLK4 is a key regulator of cell mitosis and is overexpressed in several cancers. nih.gov Starting with N-(1H-indazol-6-yl)benzenesulfonamide as a core structure, researchers utilized structural simplification and fragment growth to synthesize a series of highly effective PLK4 inhibitors. nih.gov By introducing different substituents on the benzene ring and exploring the solvent-exposed region, they were able to significantly enhance the inhibitory activity. nih.gov This systematic modification led to the discovery of compound K22, which exhibited outstanding PLK4 inhibitory activity and improved anti-proliferative effects in breast cancer cells. nih.gov
| Compound | Modification | PLK4 IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) |
|---|---|---|---|
| K01 (Lead Compound) | Initial benzenesulfonamide (B165840) fragment | 977.6 | - |
| K17 | Substituent modification on benzene ring | 0.3 | - |
| K22 | Addition of 3-ethenylpyridine in solvent zone | 0.1 | 1.3 |
| Centrinone (Reference) | - | - | 4.8 |
These examples underscore the power of scaffold hopping and lead optimization in medicinal chemistry. The fluoroindazole moiety serves as a versatile template that can be strategically modified to generate novel drug candidates with superior biological and pharmacological profiles.
Analytical Methodologies for Characterization in 5 Fluoro 1h Indazol 3 Yl Methanol Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of (5-Fluoro-1H-indazol-3-yl)methanol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, fluorine, and nitrogen environments within the molecule.
¹H NMR: Proton NMR is used to identify the number and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons are particularly important for confirming the 5-fluoro substitution pattern and differentiating it from other possible isomers. The methylene protons would typically appear as a singlet, while the hydroxyl proton's signal can vary in position and appearance depending on the solvent and concentration. nih.gov
¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in the indazole ring and the methanol side chain would produce a distinct signal. The chemical shifts are indicative of the carbon's electronic environment. For instance, the carbon atom bonded to the fluorine (C5) would show a characteristic large coupling constant (¹JCF), and the carbon of the methanol group (C-OH) would appear in the aliphatic region.
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive tool for characterization. It would show a single resonance for the fluorine atom at the C5 position, and its coupling to adjacent protons (³JHF) would further confirm the substitution pattern on the aromatic ring.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms in the indazole ring. nih.gov The distinct chemical shifts for N1 and N2 can help confirm the 1H-indazole tautomeric form and provide insight into hydrogen bonding or protonation states. nih.gov
A representative table of expected NMR data is shown below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Couplings |
| ¹H | Aromatic (C4-H, C6-H, C7-H) | 7.0 - 8.0 | H-H, H-F couplings |
| Methylene (-CH₂OH) | ~4.7 | ||
| Hydroxyl (-OH) | Variable | ||
| Amine (N-H) | ~13.0 | ||
| ¹³C | Aromatic (C-F) | 155 - 160 | ¹JCF (~240 Hz) |
| Aromatic (Other) | 100 - 150 | ||
| Methanol (-CH₂OH) | ~55 | ||
| ¹⁹F | C5-F | -115 to -125 | H-F couplings |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can unequivocally confirm the compound's molecular formula, C₈H₇FN₂O.
In addition to providing the exact mass of the molecular ion [M+H]⁺, HRMS can induce fragmentation of the molecule. Analyzing the resulting fragment ions provides further structural confirmation. Key fragmentation pathways for this compound would likely include the loss of the hydroxymethyl group (-CH₂OH) or the loss of water (H₂O) from the protonated molecule.
| Ion | Formula | Description |
| [M+H]⁺ | [C₈H₈FN₂O]⁺ | Protonated molecular ion |
| [M-H₂O+H]⁺ | [C₈H₆FN₂]⁺ | Loss of water |
| [M-CH₂O+H]⁺ | [C₇H₆FN₂]⁺ | Loss of formaldehyde (B43269) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.publibretexts.org
Key expected absorptions include:
A broad, strong band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. libretexts.org
A medium to sharp band around 3300 cm⁻¹ for the N-H stretch of the indazole ring. youtube.com
C-H stretching vibrations for the aromatic ring protons typically appear just above 3000 cm⁻¹. libretexts.org
The C=C and C=N stretching vibrations within the aromatic indazole ring system are expected in the 1600-1450 cm⁻¹ region. libretexts.org
A strong absorption band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.
The C-O stretching vibration of the primary alcohol would be visible as a strong band around 1050 cm⁻¹. libretexts.org
The presence of these specific bands provides strong evidence for the compound's structure.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |
| Indazole N-H | Stretch | ~3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C, C=N | Stretch | 1600 - 1450 | Medium to Strong |
| C-F | Stretch | 1250 - 1000 | Strong |
| Alcohol C-O | Stretch | ~1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of similar indazole structures reveals common features. nih.govnih.govresearchgate.netresearchgate.net A crystal structure analysis would confirm the planarity of the indazole ring system and determine the conformation of the hydroxymethyl group relative to the ring. nih.govresearchgate.net Furthermore, it would elucidate the hydrogen-bonding network in the crystal lattice, likely involving the indazole N-H, the alcohol O-H, and the nitrogen atoms of adjacent molecules. nih.govresearchgate.net
A hypothetical table of crystal data is presented below, based on typical values for related organic compounds. nih.govnih.gov
| Parameter | Example Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbcn |
| a (Å) | 8 - 10 |
| b (Å) | 10 - 22 |
| c (Å) | 10 - 20 |
| α, β, γ (°) | 90, 90-117, 90 |
| Volume (ų) | 800 - 3500 |
| Z (molecules/unit cell) | 2, 4, or 8 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are crucial for isolating this compound from reaction mixtures and for verifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of non-volatile compounds like this compound. It is used to separate the target compound from starting materials, by-products, and other impurities.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly employed for detection, as the indazole ring possesses a strong chromophore.
HPLC is not only used for purification but also as a critical quality control tool to assess the purity of the final compound. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity (e.g., >98%) can be determined. Retention time, the time it takes for the compound to elute from the column, serves as a key identifier under specific chromatographic conditions.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Detection | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Purpose | Purity assessment, purification, and quantification |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct application of GC for the analysis of this compound presents significant challenges due to the compound's chemical structure. The presence of a hydroxyl (-OH) group and the nitrogen-containing indazole ring makes the molecule polar. This polarity can lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, which are not ideal for GC analysis. youtube.comyoutube.com Furthermore, compounds with such functional groups may exhibit poor thermal stability, potentially decomposing at the high temperatures required for GC analysis. youtube.com
To overcome these limitations, a chemical modification process known as derivatization is typically employed. youtube.comyoutube.comsigmaaldrich.comslideshare.net Derivatization involves reacting the analyte with a specific reagent to alter its functional groups, thereby increasing its volatility and thermal stability. youtube.com This makes the compound more amenable to analysis by GC. sigmaaldrich.com
For a compound like this compound, the most common derivatization technique would be silylation. youtube.com This process involves replacing the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. youtube.comsigmaaldrich.com The resulting TMS ether of this compound would be significantly more volatile and thermally stable, allowing for successful separation and quantification by GC.
The derivatization reaction's success is dependent on factors like temperature, reaction time, and the concentration of the silylating reagent. sigmaaldrich.com The reaction with the alcohol functional group is generally rapid. sigmaaldrich.com
Once derivatized, the sample can be introduced into the gas chromatograph. The separation is achieved on a capillary column, and the eluted compounds are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the derivatized analyte.
While specific research detailing the direct GC analysis of underivatized this compound is scarce due to its unsuitability for the technique, the principles of derivatization are well-established in the analysis of similar polar, heterocyclic compounds. Research on the analysis of other indazole derivatives and fluorinated compounds often employs chromatographic methods, with GC being a viable option following appropriate sample preparation such as derivatization. nih.govacs.orgrsc.orgresearchgate.net
Below is a table outlining typical GC conditions for the analysis of a silylated derivative of a polar compound like this compound.
| Parameter | Value/Description |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar non-polar to mid-polar phase) |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 - 2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 280-300 °C; Final Hold: 5-10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | FID: 280 - 320 °C; MS Transfer Line: 280 °C |
| Injection Volume | 1 µL (split or splitless injection) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like Trimethylchlorosilane (TMCS) |
Future Research Directions and Translational Perspectives for 5 Fluoro 1h Indazol 3 Yl Methanol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of (5-Fluoro-1H-indazol-3-yl)methanol and its analogs will likely focus on the development of novel and sustainable methodologies. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, and non-renewable resources. Future research should prioritize the principles of green chemistry to create more efficient and environmentally benign synthetic pathways.
Key areas for development include:
Catalytic C-H Fluorination: Direct fluorination of the indazole core using advanced catalytic systems could significantly shorten synthetic routes and reduce waste.
Flow Chemistry: Continuous flow processes offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.
Biocatalysis: The use of enzymes to perform specific transformations on the indazole scaffold could provide highly selective and sustainable reaction pathways.
Deuterium (B1214612) Incorporation: Strategic placement of deuterium at metabolically vulnerable positions can enhance the pharmacokinetic profile of drug candidates. nih.gov Research into novel methods for selective deuteration of the fluoroindazole scaffold could yield more robust clinical candidates. nih.gov
Innovations in these areas will not only make the synthesis of this compound more cost-effective and sustainable but also facilitate the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Derivatives of the fluorinated indazole core have demonstrated a wide range of biological activities, suggesting that the therapeutic potential of this scaffold is far from exhausted. nih.gov While research has identified its utility as an inhibitor of targets like p38 kinase and as a modulator of metabotropic glutamate (B1630785) receptors (mGluR4), a vast landscape of biological targets remains to be explored. nih.gov
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. Some promising areas include:
Kinase Inhibition: Beyond known targets like ALK5, the indazole scaffold could be adapted to target other kinases implicated in cancer and inflammatory diseases. nih.gov The development of pan-TRK inhibitors and compounds that can overcome drug-resistant mutants is a key area of research for indazole-based structures. researchgate.net
Neurodegenerative Diseases: Given the activity of related compounds on CNS targets like mGluR4, there is potential for developing treatments for conditions such as Parkinson's and Alzheimer's disease. nih.gov
Autoimmune and Inflammatory Disorders: The aryl hydrocarbon receptor (AHR) has been identified as a target for indazole derivatives in the context of psoriasis. nih.govresearchgate.net This opens the door to exploring their use in other immune-mediated conditions like rheumatoid arthritis and inflammatory bowel disease.
Antiviral and Antiparasitic Agents: Fluorinated heterocycles have shown promise as anti-HIV agents and could be investigated for activity against other viral pathogens and parasites. nih.gov
Systematic screening and mechanism-of-action studies will be crucial in identifying new protein interactions and validating these potential therapeutic uses.
Integration of Artificial Intelligence and Machine Learning in Fluoroindazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the fluoroindazole scaffold. ijettjournal.org These computational tools can significantly accelerate the process by analyzing vast datasets to predict the properties and activities of novel compounds. premierscience.comnih.gov
Key applications of AI and ML in this context include:
Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify and validate novel biological targets for fluoroindazole derivatives. mdpi.com
Virtual Screening and de Novo Design: High-throughput virtual screening using ML models can rapidly identify promising hit compounds from large chemical libraries. premierscience.com Furthermore, generative AI models can design entirely new fluoroindazole-based molecules with optimized properties for specific targets. nih.gov
Predictive Modeling: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with a higher likelihood of success in clinical trials. mdpi.com
Structure-Activity Relationship (SAR) Analysis: Machine learning can uncover complex patterns in SAR data, providing insights that can guide the optimization of lead compounds more efficiently than traditional methods. nih.gov
By leveraging AI and ML, researchers can reduce the time and cost associated with drug discovery, making the development of new fluoroindazole-based therapies more efficient and targeted. nih.gov
Design of Targeted Drug Delivery Systems Utilizing the Fluoroindazole Scaffold
To maximize therapeutic efficacy and minimize off-target effects, future research will focus on designing targeted drug delivery systems that can specifically deliver this compound or its derivatives to the site of action. nih.gov The physicochemical properties of the fluoroindazole scaffold can be leveraged in the design of these advanced delivery vehicles.
Potential strategies include:
Nanoparticle Encapsulation: Encapsulating fluoroindazole compounds within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and pharmacokinetic profile. nih.gov This approach can also take advantage of the enhanced permeability and retention (EPR) effect for passive targeting of tumors. nih.gov
Scaffold-Based Targeting: The indazole ring itself can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on diseased cells. This active targeting strategy can significantly increase drug concentration at the desired site.
Stimuli-Responsive Systems: Smart drug delivery systems can be designed to release their payload in response to specific stimuli present in the microenvironment of the diseased tissue, such as changes in pH or enzyme concentration.
Bone-Targeted Delivery: For applications in bone-related diseases like cancer metastases or osteoporosis, the fluoroindazole scaffold could be conjugated with bone-targeting moieties like bisphosphonates to ensure localized drug delivery. nih.gov
These targeted approaches promise to enhance the therapeutic index of fluoroindazole-based drugs, making them safer and more effective. researchgate.net
Collaborative Research Opportunities and Interdisciplinary Approaches
The full therapeutic potential of this compound and its analogs will only be realized through robust interdisciplinary collaboration. The complexity of modern drug discovery necessitates a team science approach, bringing together experts from various fields.
Key collaborative opportunities include:
Chemists and Biologists: Synthetic chemists can design and create novel fluoroindazole derivatives, which can then be screened by biologists and pharmacologists to identify new biological activities and mechanisms of action.
Computational and Medicinal Chemists: AI and ML specialists can work with medicinal chemists to design virtual libraries of compounds, predict their properties, and guide lead optimization, creating a feedback loop that accelerates the discovery process.
Material Scientists and Pharmacologists: Experts in materials science can develop novel drug delivery systems for targeted delivery, while pharmacologists can evaluate the in vivo efficacy and safety of these formulations.
Clinical Researchers and Basic Scientists: Translational research will require close collaboration between basic scientists elucidating the fundamental mechanisms of drug action and clinical researchers designing and conducting trials to evaluate their therapeutic potential in patients.
By fostering these interdisciplinary partnerships, the scientific community can overcome the challenges of drug development and translate the promise of the fluoroindazole scaffold into new medicines that address unmet medical needs.
Q & A
Q. What are common synthetic routes for (5-Fluoro-1H-indazol-3-yl)methanol, and how are intermediates characterized?
Methodological Answer: A typical synthesis involves reducing a precursor aldehyde (e.g., 5-fluoro-1H-indazole-3-carbaldehyde) using sodium borohydride (NaBH4) in ethanol or THF. For example:
Aldehyde Preparation : React 5-fluoroindazole with POCl3/DMF to form the aldehyde.
Reduction : Treat the aldehyde with NaBH4 at 0–25°C for 1–2 hours.
Purification : Use flash column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization.
Characterization :
- NMR : -NMR (DMSO-d6): δ 8.20 (d, 1H, Ar-H), 7.50–7.30 (m, 2H, Ar-H), 5.10 (s, 2H, -CH2OH).
- HRMS : Confirm molecular ion [M+H]+ (calculated for C8H7FN2O: 166.0543).
Reference: Similar protocols for indazole derivatives .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed via:
HPLC : Reverse-phase C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), UV detection at 254 nm.
Elemental Analysis : Compare experimental vs. theoretical C/H/N/F ratios.
Melting Point : Determine consistency with literature values (if available).
Note: Contaminants like unreacted aldehyde or borate salts require rigorous washing during synthesis .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- - and -NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxyl-bearing methylene group (δ 4.5–5.5 ppm).
- FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹).
- Mass Spectrometry : HR-ESI-MS for exact mass verification.
Example: For related indazole derivatives, -NMR can resolve fluorinated positions .
Q. How is the compound stored to ensure stability in laboratory settings?
Methodological Answer:
- Storage Conditions : -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation.
- Solubility : DMSO (79 mg/mL) or ethanol (28 mg/mL) for stock solutions; avoid aqueous buffers due to insolubility.
- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., oxidation to aldehyde) *.
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : As a building block for kinase inhibitors (e.g., RIP2 kinase inhibitors like GSK583) .
- Crystallography : Fluorine atoms aid in phasing during X-ray structure determination via anomalous scattering *.
Advanced Research Questions
Q. How are crystallographic data contradictions resolved during structure refinement of fluorinated indazoles?
Methodological Answer:
SHELXL Refinement : Use anisotropic displacement parameters for fluorine atoms.
Twinned Data : Apply TWIN/BASF commands in SHELXL for overlapping reflections.
Validation Tools : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density.
Example: SHELX programs handle high-resolution data effectively but may require manual intervention for heavy atoms .
Q. What strategies optimize experimental phasing for fluorinated small molecules?
Methodological Answer:
Q. How do researchers reconcile discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
Validation Metrics : Compare NMR-derived torsion angles with crystallographic values.
Dynamic Effects : Use DFT calculations (e.g., Gaussian) to model solution vs. solid-state conformers.
Cross-Technique Correlation : Overlay X-ray structures with NOE-derived NMR distances.
Note: Contradictions may arise from crystal packing forces or solvent effects .
Q. What methodologies assess the biological activity of fluorinated indazole derivatives?
Methodological Answer:
Kinase Assays : Use TR-FRET (e.g., LanthaScreen) to measure IC50 against RIP2 kinase.
Cellular Uptake : Fluorescence tagging (e.g., BODIPY) to track intracellular localization.
Metabolic Stability : LC-MS/MS to monitor hepatic microsome degradation.
Reference: GSK583 (a related compound) showed IC50 = 5 nM in RIP2 inhibition .
Q. How are synthetic byproducts identified and mitigated in fluorinated indazole synthesis?
Methodological Answer:
- LC-MS/MS Screening : Detect halogenated side products (e.g., dihydroxylated or dimerized species).
- Reaction Optimization : Control temperature (<25°C) and stoichiometry (NaBH4:aldehyde = 1.2:1).
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Example: Borate salts are removed via aqueous washes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
